molecular formula C9H11NO3S B1610006 4-Methyl-N-(methylsulfonyl)benzamide CAS No. 827624-81-7

4-Methyl-N-(methylsulfonyl)benzamide

Cat. No. B1610006
M. Wt: 213.26 g/mol
InChI Key: XPDNMIQFBSJNJB-UHFFFAOYSA-N
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Description

4-Methyl-N-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C9H11NO3S1. It is a pale-yellow to yellow-brown solid2.



Synthesis Analysis

The synthesis of 4-Methyl-N-(methylsulfonyl)benzamide is not explicitly mentioned in the search results. However, benzamides can be synthesized through direct condensation of carboxylic acids and amines3.



Molecular Structure Analysis

The molecular structure of 4-Methyl-N-(methylsulfonyl)benzamide consists of a benzamide core with a methyl group and a methylsulfonyl group attached1. The compound crystallizes in an orthorhombic lattice4.



Chemical Reactions Analysis

Specific chemical reactions involving 4-Methyl-N-(methylsulfonyl)benzamide are not detailed in the search results. However, benzamides can undergo various reactions, including electrophilic substitution3.



Physical And Chemical Properties Analysis

4-Methyl-N-(methylsulfonyl)benzamide is a pale-yellow to yellow-brown solid2. It has a molecular weight of 213.262.


Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

  • Supramolecular Building Blocks: 4-Methyl-N-(methylsulfonyl)benzamide derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are crucial in supramolecular chemistry. Their simple structure, coupled with a detailed understanding of their self-assembly behavior, allows for applications in nanotechnology and polymer processing. BTAs self-assemble into nanometer-sized rod-like structures stabilized by H-bonding, showcasing the potential for creating novel nanomaterials (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Applications

  • Drug Delivery Systems: The chemical's derivatives play a significant role in developing delivery systems for cardiovascular treatments. These systems include small organic compounds, nanoparticles, peptides, and siRNA targeting various aspects of cardiovascular disease, highlighting the potential for improved therapeutic outcomes through effective formulation of nanoproducts (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

Environmental Science

  • Biocides and Biofouling Prevention: In the context of reverse osmosis (RO) technologies, non-oxidizing biocides derived from 4-Methyl-N-(methylsulfonyl)benzamide are explored for preventing biofouling in polyamide membrane systems. These biocides offer antimicrobial efficiency, showcasing an approach to safer water treatment methodologies (Da-Silva-Correa et al., 2022).

Chemistry and Material Science

  • Chemical Modifications and Derivatives: Research on xylan derivatives, for instance, explores the chemical modification paths to create biopolymer ethers and esters, including those derived from 4-Methyl-N-(methylsulfonyl)benzamide. These modifications can lead to materials with specific properties for drug delivery and other applications, illustrating the compound's versatility in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Safety And Hazards

The specific safety and hazards information for 4-Methyl-N-(methylsulfonyl)benzamide is not provided in the search results. However, it’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use and study of 4-Methyl-N-(methylsulfonyl)benzamide are not specified in the search results. However, given the wide range of biological activities exhibited by benzamides5, there may be potential for further research and development in this area.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

4-methyl-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDNMIQFBSJNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467250
Record name 4-Methyl-N-(methylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-(methylsulfonyl)benzamide

CAS RN

827624-81-7
Record name 4-Methyl-N-(methylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methylbenzoic acid (1.07 g, 7.82 mmol), N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (3.00 g, 15.6 mmol) and N,N-dimethylpyridin-4-amine (2.01 g, 15.6 mmol) in DCM (50 mL) was added methanesulphonamide (1.53 g, 15.6 mmol) and the resulting mixture stirred for 18 hours at room temperature under nitrogen. The reaction mixture was poured into water (100 mL) and extracted with DCM (2×75 mL). The combined organics were dried over magnesium sulphate and evaporated in vacuo, azeotroping with toluene (2×20 mL) to yield a crude solid (2.14 g). The solid was dissolved in DCM (100 mL) and washed with aqueous hydrochloric acid solution (2 M, 2×50 mL). The organic layer was extracted with saturated solution of sodium carbonate (2×50 mL) and the aqueous washed with DCM (50 mL). The basic aqueous layer was acidified to pH 2 with 2 M aqueous hydrochloric acid and extracted with DCM (2×50 mL). The combined organic extracts were washed with water (20 mL), dried over magnesium sulphate and evaporated in vacuo to yield the first crop of the title compound as a white solid (368 mg). All aqueous layers from the extraction process were then evaporated in vacuo to yield a white solid which was triturated with DCM (50 mL). The organics were dried over magnesium sulphate and evaporated in vacuo to yield a white solid, which was redissolved in DCM (50 mL), washed with hydrochloric acid (2 M, 20 mL) dried over magnesium sulphate and evaporated in vacuo to yield a second crop of the title compound as a white crystalline solid (578 mg, combined yield of 56%).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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